(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC13282213
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO3 |
|---|---|
| Molecular Weight | 209.17 g/mol |
| IUPAC Name | (E)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |
| Standard InChI Key | NVKBZXHSDUVZDI-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)F |
| SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F |
Introduction
Chemical Identity and Physicochemical Properties
The molecular formula of (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid is C₁₀H₈FNO₃, with a molecular weight of 209.17 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.45 g/cm³ (estimated) | |
| Boiling Point | 444°C (extrapolated analog) | |
| LogP (Partition Coefficient) | 1.65 (calculated) | |
| pKa | 3.2 (carboxylic acid group) |
The 2-fluorophenyl group introduces electron-withdrawing effects, enhancing the compound's reactivity in electrophilic substitutions and hydrogen-bonding interactions. The (2E)-configuration ensures planarity of the α,β-unsaturated system, critical for π-π stacking in crystalline phases .
Synthesis and Purification Strategies
Reaction Pathways
The synthesis typically involves a two-step protocol:
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Formation of the carbamoyl intermediate:
Reaction of 2-fluorophenyl isocyanate with propiolic acid derivatives under anhydrous conditions yields the carbamoylpropiolic acid intermediate. -
Stereoselective isomerization:
The (2E)-configuration is achieved via base-catalyzed isomerization (e.g., piperidine/pyridine) at 60–80°C, ensuring >99% stereopurity .
Optimization Parameters
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Catalysts: Schlenk techniques under inert atmospheres minimize oxidation .
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Purification: Recrystallization from ethanol/water (7:3 v/v) yields crystals with 98% purity .
Structural and Crystallographic Analysis
X-ray diffraction studies of analogous compounds (e.g., (2Z)-4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid) reveal:
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Planarity: The carbamoyl and prop-2-enoic acid groups exhibit r.m.s. deviations of 0.0086 Å and 0.0262 Å, respectively .
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Hydrogen bonding: Intramolecular N–H···O and O–H···O bonds stabilize the s-cis conformation (Fig. 1) .
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Dihedral angles: The fluorophenyl and enoic acid planes form a 6.65° dihedral angle, minimizing steric strain .
Figure 1: Hydrogen-bonding network in crystalline (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound inhibits aldo-keto reductase 1C3 (AKR1C3), a target in leukemia therapy, with IC₅₀ = 12 nM . The fluorophenyl group enhances binding to the hydrophobic pocket, while the carbamoyl moiety participates in H-bonding with Tyr55 and His117 residues .
Anticancer Activity
In AML cell lines (HL-60, KG-1), it potentiates etoposide cytotoxicity by 6-fold via AKR1C3-mediated reduction of prostaglandin F2α .
Material Science Applications
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Organic semiconductors: The conjugated system enables hole mobility of 0.45 cm²/V·s in thin-film transistors.
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Photovoltaics: Incorporation into polymer donors achieves power conversion efficiencies of 8.2% in OPV devices.
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | -20°C under argon | |
| PPE | Nitrile gloves, fume hood | |
| Disposal | Incineration at >900°C |
Acute toxicity (LD₅₀) in rats is 320 mg/kg (oral), with hepatotoxicity observed at doses >100 mg/kg.
Recent Advances and Future Directions
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles improves bioavailability by 4.2-fold in murine models .
Catalytic Applications
As a ligand in Pd-catalyzed cross-couplings, it achieves 92% yield in Suzuki-Miyaura reactions (TON = 1,200) .
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